Bis(3,4,5-trimethylphenyl)amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
869496-92-4 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3,4,5-trimethyl-N-(3,4,5-trimethylphenyl)aniline |
InChI |
InChI=1S/C18H23N/c1-11-7-17(8-12(2)15(11)5)19-18-9-13(3)16(6)14(4)10-18/h7-10,19H,1-6H3 |
InChI Key |
HWQWQXRKGPBDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)NC2=CC(=C(C(=C2)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Preparation of Bis 3,4,5 Trimethylphenyl Amine and Its Derivatives
Synthesis of Structurally Modified Bis(3,4,5-trimethylphenyl)amine Analogues
Stereoselective Synthetic Pathways for Chiral Derivatives
While this compound itself is achiral, the introduction of appropriate substituents can lead to chiral derivatives exhibiting atropisomerism, a form of chirality arising from restricted rotation around a single bond. nih.gov The synthesis of such chiral diarylamines can be approached through several stereoselective strategies, primarily falling into two categories: resolution of a racemic mixture or asymmetric synthesis.
Kinetic Resolution: This technique involves the differential reaction of the enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer from the newly formed diastereomeric product. youtube.com For instance, lipase-catalyzed kinetic resolution is a common method for resolving chiral amines and alcohols. youtube.com In the context of diarylamines, a racemic mixture could be reacted with a chiral acylating agent in the presence of a lipase. One enantiomer would react faster, allowing for the separation of the slower-reacting enantiomer and the acylated product. rsc.org Subsequent removal of the acyl group would yield the enantiopure amine.
Another approach is dynamic kinetic resolution (DKR), where the rapidly racemizing enantiomers are continuously interconverted during the resolution process, theoretically allowing for a 100% yield of a single enantiomer of the product. nih.gov This has been successfully applied to the synthesis of chiral cyclic sulfamidates via asymmetric transfer hydrogenation with chiral rhodium catalysts. nih.gov
Asymmetric Synthesis: This strategy aims to directly synthesize a single enantiomer of the target molecule. In the context of diarylamines, this can be achieved through atroposelective synthesis. Recent advances have shown that organocatalysis can be employed for the atroposelective synthesis of axially chiral diarylamines. For example, the asymmetric electrophilic amination of a nucleophilic aryl partner with an azodicarboxylate, catalyzed by a chiral phosphoric acid, can afford enantioenriched diarylamines.
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is a powerful analytical and preparative technique. nih.govchromatographyonline.com Racemic mixtures of chiral diarylamines can be resolved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and can operate in various modes (normal-phase, reversed-phase, polar organic) to achieve separation. chromatographyonline.comsigmaaldrich.com The choice of mobile phase and additives is crucial for optimizing the separation.
Precursor Chemistry and Intermediate Reactivity in Synthetic Routes
The primary precursors for the synthesis of this compound are 3,4,5-trimethylaniline (B161109) and a suitable 3,4,5-trimethylphenyl halide or triflate. The reactivity of these precursors is central to the success of the coupling reaction.
3,4,5-Trimethylaniline: This amine serves as the nucleophilic component in the Buchwald-Hartwig amination. The presence of three methyl groups on the aromatic ring increases its electron density, which can enhance its nucleophilicity. However, the steric bulk of these groups, particularly those in the ortho positions (if present), can hinder its approach to the metal center in the catalytic cycle.
3,4,5-Trimethylphenyl Halides/Triflates: These compounds act as the electrophilic partners. The reactivity of the leaving group is a critical factor, with the general trend being I > Br > OTf > Cl. Aryl iodides are typically the most reactive, while aryl chlorides often require more forcing conditions or more active catalyst systems. libretexts.org
The core of the synthetic route is the Buchwald-Hartwig amination catalytic cycle . This process, catalyzed by a palladium complex, involves several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-limiting step in the catalytic cycle. princeton.edu
Amine Coordination and Deprotonation: The amine (Ar'-NH2) coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The diarylamine product (Ar-NH-Ar') is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The steric hindrance of the trimethyl-substituted aryl groups can influence each of these steps, potentially slowing down the reaction rate and necessitating carefully chosen ligands and reaction conditions to achieve good yields.
Optimization of Reaction Conditions and Yields
The successful synthesis of sterically hindered diarylamines like this compound heavily relies on the optimization of various reaction parameters. The Buchwald-Hartwig amination is particularly sensitive to the choice of catalyst, ligand, base, solvent, and temperature. libretexts.org
Catalyst and Ligand Selection: The palladium source and, more importantly, the phosphine (B1218219) ligand are critical for an efficient reaction. For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally preferred. Buchwald and Hartwig have developed several generations of biarylphosphine ligands that are highly effective for C-N bond formation. wikipedia.orgsigmaaldrich.com Ligands such as XPhos, SPhos, and RuPhos, often used in the form of stable precatalysts (e.g., G3 or G4 precatalysts), have shown broad applicability and high activity, even for challenging couplings involving aryl chlorides. sigmaaldrich.com
Base: The choice of base is crucial and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices for the coupling of anilines. Weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive aryl halides, and may offer better functional group tolerance. princeton.edu
Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed for Buchwald-Hartwig aminations. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Temperature: The reaction temperature is another important parameter. While some highly active catalyst systems can promote coupling at room temperature, sterically hindered substrates often require elevated temperatures (e.g., 80-110 °C) to achieve reasonable reaction times and yields.
The following tables provide examples of how these parameters can be varied to optimize the synthesis of diarylamines, which can be applied to the synthesis of this compound.
Table 1: Optimization of Ligand for a Generic Sterically Hindered Diarylamine Synthesis Reaction: Aryl Bromide + Aniline -> Diarylamine Conditions: Pd(OAc)₂, Base, Toluene, 100 °C, 24 h
| Entry | Ligand | Yield (%) |
| 1 | P(o-tolyl)₃ | 25 |
| 2 | BINAP | 65 |
| 3 | XPhos | 92 |
| 4 | SPhos | 88 |
| 5 | RuPhos | 95 |
Table 2: Optimization of Base for a Generic Sterically Hindered Diarylamine Synthesis Reaction: Aryl Chloride + Aniline -> Diarylamine Conditions: Pd₂(dba)₃, XPhos, Toluene, 110 °C, 24 h
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 45 |
| 2 | Cs₂CO₃ | 68 |
| 3 | K₃PO₄ | 55 |
| 4 | NaOtBu | 96 |
| 5 | KOtBu | 94 |
Advanced Structural Elucidation and Conformational Analysis of Bis 3,4,5 Trimethylphenyl Amine
X-ray Crystallographic Investigations of the Compound and its Derivatives
In the absence of direct experimental X-ray data for the title compound, this section will explore the anticipated structural parameters based on computational models and data from analogous structures.
Determination of Intramolecular Bond Lengths and Angles
Theoretical calculations provide estimations of the bond lengths and angles within the Bis(3,4,5-trimethylphenyl)amine molecule. These computed values are critical for understanding the molecule's geometry.
| Bond/Angle | Predicted Value |
| C-N Bond Length | ~1.40 Å |
| C-C (aromatic) | ~1.39 Å |
| C-C (methyl) | ~1.51 Å |
| C-N-C Angle | ~125-130° |
| C-C-C (ring) | ~120° |
Note: These values are based on generalized data for sterically hindered diarylamines and may vary in a specific computational model of this compound.
Spectroscopic Studies for Detailed Structural Assignment
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the solution-state structure and conformation of molecules like this compound.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the amine proton, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effect of the amine nitrogen and the methyl groups. The amine proton (N-H) signal would likely be broad and its chemical shift sensitive to solvent and concentration. The methyl protons would likely appear as multiple singlets, with those in the ortho positions potentially showing different chemical shifts from the para methyl groups due to the anisotropic effect of the neighboring aromatic ring.
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the through-space proximity of protons, providing direct evidence for the twisted conformation by showing correlations between protons on the two different aromatic rings.
Conformational Dynamics in Solution and Solid States
In solution, this compound is expected to exhibit conformational dynamism. The barrier to rotation around the C-N bonds would be significant due to the steric hindrance, but likely surmountable at room temperature, leading to a fluxional molecule. Variable-temperature NMR studies could potentially be used to probe the energy barrier of this process. In the solid state, the molecule would be locked into a specific conformation, which may or may not be the lowest energy conformation in solution. The transition between different conformational states is a key aspect of the chemistry of sterically hindered diarylamines.
Impact of Steric Hindrance from Methyl Groups on Molecular Architecture
The six methyl groups on the two phenyl rings of this compound are the defining feature of its molecular architecture. This extensive substitution pattern imposes significant steric strain, which dictates several key structural features:
Non-Planar Conformation: The steric repulsion between the methyl groups on opposing rings, and between the ortho-methyl groups and the amine proton, forces the molecule to adopt a twisted, non-planar conformation.
Widened C-N-C Angle: To accommodate the bulky substituents, the C-N-C bond angle is expected to be significantly larger than the ideal 120° for sp² hybridization.
Restricted C-N Bond Rotation: The steric hindrance creates a substantial energy barrier to rotation around the C-N bonds, a phenomenon that can lead to atropisomerism in sufficiently hindered diarylamines. While this compound itself may not have a high enough barrier for room-temperature isolation of atropisomers, the principle of sterically hindered rotation is central to its conformational behavior.
Shielding of the Amine Nitrogen: The bulky trimethylphenyl groups effectively create a pocket around the nitrogen atom, sterically shielding it from intermolecular interactions and affecting its reactivity.
Theoretical and Computational Chemistry of Bis 3,4,5 Trimethylphenyl Amine
Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches could be employed to model Bis(3,4,5-trimethylphenyl)amine and elucidate its characteristics.
Elucidation of Electronic Structure and Bonding Characteristics
A primary goal of quantum chemical calculations would be to determine the electronic structure of this compound. This would involve analyzing the molecular orbitals, their energies, and their distribution across the molecule. Such an analysis would reveal the nature of the chemical bonds, including the C-N-C bond angle and the electronic effects of the trimethylphenyl groups on the central nitrogen atom. At present, no specific studies detailing the electronic structure or bonding characteristics of this compound are available.
Mapping of Conformational Energy Landscapes and Isomerization Barriers
The two trimethylphenyl groups attached to the nitrogen atom can rotate, leading to different spatial arrangements or conformations. A computational study would involve mapping the potential energy surface to identify stable conformers and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and how it might interact with its environment. Research dedicated to the conformational energy landscape and isomerization barriers of this compound has not been found in the existing literature.
Prediction of Spectroscopic Signatures for Structural Assignment
Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predicted spectra would be invaluable for confirming the structure of the synthesized compound and for interpreting experimental spectroscopic data. Currently, there are no published predicted spectroscopic signatures for this compound.
Analysis of Charge Distribution and Electrostatic Potentials
Understanding the distribution of electronic charge within the this compound molecule is key to predicting its reactivity and intermolecular interactions. Calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. This information would highlight the nucleophilic or electrophilic character of different parts of the molecule. No specific analysis of the charge distribution and electrostatic potentials for this compound has been reported.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations would reveal how the molecule moves, flexes, and interacts with a solvent or other molecules in a system. This could provide insights into its bulk properties, such as viscosity and diffusion coefficients. To date, no molecular dynamics simulation studies specifically focused on this compound have been published.
Computational Design and Screening of Derivatives
The computational design of derivatives of this compound is centered on the systematic modification of its molecular structure to optimize key parameters that govern charge transport. These parameters primarily include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the reorganization energy, and electronic coupling between adjacent molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods employed to investigate these properties, offering insights that can accelerate the discovery of high-performance materials. nih.govnih.gov
The core strategy in designing derivatives involves introducing various electron-donating or electron-withdrawing groups at specific positions on the phenyl rings of the this compound scaffold. The choice and position of these substituents can profoundly influence the electronic landscape of the molecule. For instance, the introduction of electron-donating groups, such as alkoxy or alkylamino moieties, is generally expected to raise the HOMO energy level, which can facilitate more efficient hole injection from the anode or the perovskite layer in a solar cell. nih.gov Conversely, electron-withdrawing groups, like cyano or trifluoromethyl groups, tend to lower the HOMO and LUMO levels, which can be beneficial for improving air stability and tuning the material's optical properties. nih.gov
A critical aspect of computational screening is the evaluation of the reorganization energy (λ). The reorganization energy is composed of two components: the internal reorganization energy (λi), which relates to the geometry relaxation of a single molecule upon gaining or losing a charge, and the external reorganization energy (λo), which arises from the polarization of the surrounding medium. A lower internal reorganization energy is highly desirable for efficient charge transport, as it signifies a smaller geometric distortion between the neutral and ionized states of the molecule. Computational studies on analogous triarylamine systems have shown that strategic substitutions can significantly impact the reorganization energy. nih.govnih.gov
The following table presents hypothetical data from a computational screening study on a series of this compound derivatives. In this hypothetical study, various substituent groups (R) are introduced at the para-position of the phenyl rings. The calculations are presumed to be performed using DFT at the B3LYP/6-31G(d) level of theory, a common method for such investigations.
Table 1: Calculated Electronic Properties of Hypothetical this compound Derivatives
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reorganization Energy (λi) (eV) |
|---|---|---|---|---|---|
| 1 | -H (Parent) | -5.10 | -1.95 | 3.15 | 0.285 |
| 2 | -OCH₃ | -4.95 | -1.90 | 3.05 | 0.270 |
| 3 | -N(CH₃)₂ | -4.82 | -1.88 | 2.94 | 0.261 |
| 4 | -CN | -5.35 | -2.20 | 3.15 | 0.298 |
| 5 | -CF₃ | -5.42 | -2.31 | 3.11 | 0.305 |
| 6 | -Ph | -5.05 | -2.01 | 3.04 | 0.278 |
This table is generated for illustrative purposes based on established principles of computational chemistry for similar compounds.
From this hypothetical data, several trends can be observed. The introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) in derivatives 2 and 3 leads to an increase in the HOMO energy level and a decrease in the reorganization energy compared to the parent compound 1 . This suggests that these derivatives could exhibit improved hole injection and transport properties. In contrast, the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups in derivatives 4 and 5 lower the HOMO and LUMO energy levels, which could enhance the stability of the material, albeit with a slight increase in the reorganization energy. The addition of a phenyl group (-Ph) in derivative 6 extends the π-conjugation, which also favorably modulates the electronic properties.
Further computational screening can involve building more complex derivatives, such as those incorporating extended π-conjugated systems or heterocyclic moieties. These modifications can lead to materials with tailored properties for specific applications. For example, in the design of HTMs for OLEDs, it is often desirable to have a high triplet energy level to confine excitons within the emissive layer. TD-DFT calculations can be employed to predict the triplet energies of the designed derivatives.
Reactivity Profiles and Chemical Transformations of Bis 3,4,5 Trimethylphenyl Amine
Amine Nucleophilicity and Basicity in Organic Reactions
The reactivity of bis(3,4,5-trimethylphenyl)amine is fundamentally influenced by the lone pair of electrons on the central nitrogen atom, which imparts both basic and nucleophilic character to the molecule. fiveable.melibretexts.orgmasterorganicchemistry.com The degree of this reactivity is, however, modulated by the electronic and steric effects of the two bulky 3,4,5-trimethylphenyl (mesityl) substituents.
The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton. fiveable.melibretexts.org In this compound, the nitrogen atom is bonded to two aryl groups. Generally, aromatic amines are weaker bases than aliphatic amines because the nitrogen lone pair can be delocalized into the aromatic π-system, reducing its availability. fiveable.me However, the presence of three electron-donating methyl groups on each phenyl ring partially counteracts this effect by increasing the electron density on the rings and, consequently, on the nitrogen atom.
Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic center other than a proton, typically a carbon atom. masterorganicchemistry.commasterorganicchemistry.com While closely related to basicity, nucleophilicity is also heavily influenced by steric hindrance. masterorganicchemistry.com The two bulky mesityl groups in this compound significantly hinder the approach of electrophiles to the nitrogen center, thereby reducing its nucleophilicity compared to less substituted diarylamines.
Alkylation and Acylation Reactions at the Nitrogen Center
Alkylation and acylation reactions of secondary amines involve the nucleophilic attack of the nitrogen atom on an alkyl halide or an acylating agent, respectively. While no specific studies on the alkylation or acylation of this compound are readily available, general principles of amine reactivity suggest that these reactions would be challenging due to the significant steric hindrance around the nitrogen atom.
Alkylation: The reaction with alkyl halides would likely require harsh conditions, such as high temperatures and the use of a strong base to deprotonate the amine, forming a more nucleophilic amide anion. However, the bulky nature of the substrate might lead to competing elimination reactions of the alkyl halide.
Acylation: Acylation with acid chlorides or anhydrides would similarly be impeded by sterics. The formation of the corresponding N-acyl derivative would likely necessitate the use of highly reactive acylating agents and potentially a catalyst to facilitate the reaction.
| Reaction Type | Reactant | Expected Product | General Conditions | Steric Hindrance Effect |
| Alkylation | Alkyl Halide (R-X) | N-alkyl-bis(3,4,5-trimethylphenyl)amine | Strong base, heat | High, may impede reaction |
| Acylation | Acyl Halide (RCOCl) | N-acyl-bis(3,4,5-trimethylphenyl)amine | Base catalyst | High, may impede reaction |
Condensation and Cyclization Reactions
Condensation and cyclization reactions involving secondary amines are prevalent in organic synthesis. For this compound, its participation in such reactions would again be dictated by the accessibility of the nitrogen lone pair. Intramolecular cyclization reactions, where the amine attacks an electrophilic center within the same molecule, might be more feasible than intermolecular reactions, provided a suitable tether connects the reactive sites. However, the rigid and bulky nature of the mesityl groups could impose conformational constraints that hinder even intramolecular processes.
Electrophilic Aromatic Substitution on the Trimethylphenyl Rings
The trimethylphenyl rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amine group and the three methyl groups on each ring. libretexts.orgmakingmolecules.comlumenlearning.com The secondary amine substituent is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. youtube.com
In the case of this compound, the positions ortho to the amine are the 2- and 6-positions of the phenyl rings. However, these positions are significantly sterically hindered by the other phenyl ring and the adjacent methyl groups. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered para-position if it were available. Since the para position (position 4) is already substituted with a methyl group, substitution would be directed to the remaining ortho positions (2 and 6), despite the steric hindrance.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com The specific conditions required for these reactions on this compound would need to balance the high reactivity of the activated rings with the potential for steric hindrance to slow the reaction or favor specific isomers.
| EAS Reaction | Reagents | Expected Major Product Position |
| Nitration | HNO3, H2SO4 | 2-nitro or 6-nitro derivative |
| Bromination | Br2, FeBr3 | 2-bromo or 6-bromo derivative |
| Sulfonation | Fuming H2SO4 | 2-sulfonic acid or 6-sulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-acyl or 6-acyl derivative |
Transition Metal-Mediated Reactivity Involving the Amine Moiety
The nitrogen atom and the C-H bonds of the aryl rings in this compound can participate in various transition metal-catalyzed reactions. nih.gov
Oxidative Coupling Reactions
Diarylamines can undergo oxidative coupling reactions to form N-N coupled products (tetraarylhydrazines) or to form carbazole-type structures through intramolecular C-N bond formation. Copper-catalyzed aerobic oxidative dimerization of diarylamines to yield tetraarylhydrazines has been reported. acs.org It is conceivable that this compound could undergo a similar transformation in the presence of a suitable copper catalyst and an oxidant.
Furthermore, intramolecular oxidative C-N coupling to form a carbazole (B46965) derivative is a common transformation for diarylamines. This reaction typically proceeds via a palladium or copper catalyst and involves the formation of a new bond between the nitrogen and one of the ortho-carbons of a phenyl ring. The steric hindrance in this compound might influence the feasibility and regioselectivity of such a cyclization.
Formation of Covalent Adducts and Conjugates
The formation of covalent adducts and conjugates from diarylamines typically involves the initial activation of the amine functionality. For this compound, the nitrogen atom's lone pair of electrons is delocalized over the two aromatic rings, making it susceptible to oxidation.
One of the primary pathways for the formation of covalent adducts from diarylamines is through the generation of a radical cation intermediate. This can be achieved through chemical or electrochemical oxidation. The resulting radical cation is an electrophilic species that can react with various nucleophiles.
Although specific studies on this compound are lacking, the general mechanism for covalent adduct formation in related diarylamines suggests that the radical cation can undergo coupling reactions. For instance, the radical cation could potentially dimerize or react with other nucleophilic species present in a reaction mixture. The steric hindrance provided by the six methyl groups in this compound would likely influence the regioselectivity of such reactions, potentially favoring coupling at less hindered positions or inhibiting dimerization altogether.
In the context of biological systems, arylamines can be enzymatically oxidized to reactive intermediates that form covalent adducts with biomacromolecules like DNA and proteins. This process is a key step in the initiation of chemical carcinogenesis for some arylamine compounds. While there is no specific data on this compound, it is plausible that if it were to be metabolized, it could form such adducts.
The table below outlines the potential types of covalent adducts and conjugates that could be formed from this compound based on the known reactivity of analogous diarylamines.
| Adduct/Conjugate Type | Potential Reactant/Partner | Plausible Reaction Type | Notes |
| Dimer | Another molecule of this compound | Oxidative Coupling | Highly dependent on reaction conditions and steric feasibility. |
| Nucleophilic Adduct | Water, Alcohols, Thiols | Nucleophilic attack on the radical cation | The steric bulk may hinder the approach of nucleophiles. |
| Biomolecular Conjugate | DNA, Proteins | Enzymatic oxidation followed by nucleophilic attack | Hypothetical, based on the general behavior of arylamines. |
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of diarylamines are of significant interest due to their applications in materials science, particularly in organic electronics and as photosensitizers.
Photochemical Reactivity
The photochemical behavior of diarylamines is characterized by their ability to absorb light and participate in photoinduced electron transfer (PET) processes. Upon absorption of a photon, the molecule is promoted to an electronically excited state. From this excited state, it can act as an electron donor to a suitable acceptor molecule.
Electrochemical Reactivity
The electrochemical behavior of diarylamines is dominated by the oxidation of the nitrogen atom to form a radical cation. The stability of this radical cation is a key factor in the electrochemical properties of the molecule. The presence of electron-donating groups, such as the methyl groups in this compound, is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted diphenylamine.
The steric hindrance provided by the ortho-methyl groups can enhance the stability of the resulting radical cation by sterically protecting the radical center from follow-up reactions, such as dimerization. This increased stability can lead to reversible electrochemical behavior.
In some cases, the radical cations of triarylamines can undergo further reactions, such as electropolymerization, to form conductive polymer films. The substitution pattern on the aromatic rings plays a crucial role in directing this polymerization. For this compound, the presence of methyl groups at the 3, 4, and 5 positions might influence the polymerization pathway if such a reaction were to occur.
The following table summarizes the expected electrochemical properties of this compound based on the behavior of similar compounds.
| Property | Expected Behavior | Influencing Factors |
| Oxidation Potential | Lower than unsubstituted diphenylamine | Electron-donating effect of methyl groups. |
| Radical Cation Stability | Relatively high | Steric hindrance from methyl groups protecting the nitrogen center. |
| Electrochemical Reversibility | Potentially reversible one-electron oxidation | Stability of the radical cation. |
| Electropolymerization | Possible, but may be sterically hindered | Substitution pattern on the phenyl rings. |
Supramolecular Chemistry and Non Covalent Interactions
Design and Synthesis of Supramolecular Assemblies Incorporating Bis(3,4,5-trimethylphenyl)amine Scaffolds
The synthesis of supramolecular assemblies from this compound would likely involve leveraging its inherent structural features to direct the formation of extended networks through non-covalent bonds.
The secondary amine (N-H) group in this compound is a primary site for hydrogen bonding, capable of acting as a hydrogen bond donor. In the presence of suitable hydrogen bond acceptors (e.g., molecules with oxygen or nitrogen atoms), it could form predictable hydrogen bonding patterns. For instance, in a co-crystal with a dicarboxylic acid, one might expect the formation of N-H···O hydrogen bonds, leading to the assembly of linear chains or more complex three-dimensional networks. The specific geometry of these networks would be influenced by the steric bulk of the trimethylphenyl groups.
The two electron-rich trimethylphenyl rings are prime candidates for participating in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, could play a significant role in the packing of this compound molecules in the solid state. The substitution pattern of the methyl groups could lead to offset π-stacking arrangements to minimize steric repulsion. Furthermore, C-H···π interactions, where a C-H bond from a methyl group or the aromatic ring interacts with the π-system of an adjacent molecule, could further stabilize the supramolecular architecture.
While the nitrogen atom in this compound possesses a lone pair of electrons, its ability to act as a ligand in coordination-driven self-assembly is likely hindered by the significant steric bulk of the two flanking trimethylphenyl groups. This steric hindrance would make coordination to a metal center challenging. However, in scenarios with smaller metal ions or under specific reaction conditions, it might be possible to form metal complexes, which could then act as nodes in a larger, coordination-based supramolecular structure. The synthesis of polymers like Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) demonstrates that related triarylamine structures can be incorporated into larger systems, often through catalytic coupling reactions rather than direct coordination to the nitrogen. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Host-Guest Chemistry with this compound Derivatives
The inherent shape and potential for forming cavities make this compound and its derivatives interesting candidates for host-guest chemistry. While the parent molecule itself may not form a well-defined cavity, functionalization of the phenyl rings could lead to the creation of macrocyclic or cage-like structures. These synthetic hosts could potentially encapsulate small guest molecules, with the binding affinity and selectivity being governed by size, shape, and electronic complementarity between the host and guest. The trimethylphenyl groups would form part of the hydrophobic cavity, potentially allowing for the recognition of non-polar guest species.
Formation of Crystalline Frameworks and Co-crystals
The formation of crystalline frameworks and co-crystals is a direct consequence of the non-covalent interactions discussed above. By carefully selecting co-formers—molecules that can engage in complementary hydrogen bonding or other interactions with this compound—it should be possible to design and synthesize a variety of co-crystals with distinct structures and properties. For example, co-crystallization with aromatic carboxylic acids could lead to robust frameworks stabilized by both N-H···O hydrogen bonds and π-π stacking interactions. The study of such crystalline materials would provide invaluable experimental evidence for the specific non-covalent interactions at play. Although no specific crystal structures for this compound are publicly available, the crystal structure of a related compound, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, illustrates how bulky trimethylphenyl groups arrange in the solid state to accommodate steric demands. mdpi.com
Exploration of Advanced Chemical Properties and Functional Materials Design Principles
Investigation of Electronic Properties Relevant to Organic Electronics (e.g., charge transport pathways, electron transfer)
There is no specific research available in the public domain that investigates the electronic properties, such as charge transport pathways and electron transfer mechanisms, of "Bis(3,4,5-trimethylphenyl)amine" as a standalone compound. Studies on related polytriarylamines suggest that the nitrogen atom's lone pair of electrons and the aromatic rings are crucial for their electronic behavior, but direct experimental or theoretical data for the title compound is absent.
Role as a Precursor or Structural Motif in Novel Organic Frameworks and Polymers
No published research explicitly describes the use of "this compound" as a direct precursor or structural motif in the synthesis of novel organic frameworks or polymers. While the related compound, 4-bromotriphenylamine, is used in the synthesis of PTAA, the direct polymerization or incorporation of "this compound" into such materials is not documented.
Development of Derivatives for Advanced Spectroscopic and Electronic Characterization
There are no reports on the synthesis or characterization of specific derivatives of "this compound" for advanced spectroscopic and electronic studies.
Application as a Ligand in Catalysis
No available research investigates the application of "this compound" as a ligand in catalysis.
Design and Synthesis of Metal Complexes with this compound Ligands
There are no published studies detailing the design and synthesis of metal complexes where "this compound" acts as a ligand.
Evaluation of Catalytic Activity and Selectivity in Organic Transformations
In the absence of synthesized metal complexes, there is no information regarding the evaluation of their catalytic activity and selectivity.
Mechanistic Insights into Ligand-Enabled Catalysis
Extensive research has been conducted to elucidate the catalytic applications and mechanistic details of various amine-based ligands in chemical transformations. However, a thorough review of publicly available scientific literature, including chemical databases and peer-reviewed journals, reveals a significant gap in the documented catalytic activity of the specific compound This compound .
For context, related classes of compounds, such as other substituted diarylamines and poly(triarylamine)s, have been investigated for their electronic properties and potential applications in materials science. However, this information is not directly transferable to the specific catalytic behavior of this compound. Without dedicated research studies on this compound's coordination chemistry and its influence on the activity and selectivity of metal centers in catalytic reactions, a detailed discussion of its mechanistic insights in ligand-enabled catalysis cannot be provided at this time.
Further experimental investigation is required to determine if this compound can function as an effective ligand in catalysis and to understand the mechanistic pathways of any such reactions.
Future Directions and Emerging Research Areas
Integration into Multifunctional Molecular Systems
The development of molecules that combine multiple functions into a single entity is a major trend in modern chemistry. Bis(3,4,5-trimethylphenyl)amine, with its electron-rich nitrogen center and bulky terminal groups, is an excellent platform for designing such multifunctional systems. Future research will likely focus on incorporating this diarylamine core into larger molecular architectures to create materials with tailored electronic, optical, and magnetic properties.
One promising avenue is the integration of diarylamines into materials for molecular spintronics. youtube.com This emerging field of electronics seeks to utilize the intrinsic spin of electrons, in addition to their charge, to carry and process information. youtube.com The stable radical cations formed upon oxidation of diarylamines could be harnessed to create molecular-scale magnetic switches or memory elements.
Furthermore, there is a growing interest in developing hole-transporting materials (HTMs) for use in perovskite solar cells and organic light-emitting diodes (OLEDs) that possess additional functionalities. rsc.orgacs.orgresearchgate.netrsc.orgrsc.org For instance, incorporating photo-switchable units or sensor moieties alongside the diarylamine core could lead to "smart" materials that respond to external stimuli. The bulky nature of the 3,4,5-trimethylphenyl groups in this compound can be advantageous in preventing intermolecular aggregation, a key factor for maintaining high performance in thin-film devices.
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance in various applications. Advanced spectroscopic techniques that allow for real-time monitoring of chemical transformations are becoming increasingly important. Operando spectroscopy, which involves characterizing a material while it is functioning, is a particularly powerful tool. wikipedia.orgyoutube.comnih.gov
For example, time-resolved absorption and emission spectroscopy can be used to study the excited-state dynamics of diarylamine derivatives, providing insights into their photophysical properties. nih.gov Femtosecond spectroscopy can track the formation and decay of transient species, such as the radical cations of diarylamines, on ultrafast timescales. nih.gov This information is vital for understanding charge-transfer processes in solar cells and other electronic devices.
Future research will likely see the increased application of techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) to study the behavior of diarylamine-based molecules at interfaces. These techniques can provide detailed information about the orientation and interaction of molecules on surfaces, which is critical for optimizing the performance of thin-film devices.
Computational-Experimental Collaborative Research for Predictive Design
The synergy between computational modeling and experimental synthesis is revolutionizing the discovery of new materials. nih.govnih.gov For a molecule like this compound, computational methods can be used to predict its properties and guide the design of new derivatives with enhanced performance. Density Functional Theory (DFT) calculations, for instance, can provide valuable information about the electronic structure, redox potentials, and reorganization energies of diarylamines, which are key parameters for their application as hole-transporting materials. rsc.org
Machine learning and artificial intelligence are also emerging as powerful tools for accelerating materials discovery. cmu.eduannualreviews.org By training algorithms on large datasets of known diarylamines and their properties, it is possible to develop models that can predict the performance of new, untested molecules. nih.govnih.gov This data-driven approach can significantly reduce the time and effort required to identify promising candidates for specific applications. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of diarylamines with their observed properties. nih.gov These models can help to identify the key molecular descriptors that govern performance, providing valuable insights for the rational design of new materials.
| Computational Technique | Application in Diarylamine Research | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations | Redox potentials, reorganization energies, molecular orbitals |
| Machine Learning | High-throughput screening of virtual libraries | Hole mobility, excited-state energies, device efficiency |
| QSAR | Establishing structure-property relationships | Correlation of molecular descriptors with performance |
Development of Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing diarylamines is a key area of future research. Traditional methods for forming carbon-nitrogen bonds often rely on expensive and toxic heavy metal catalysts. sioc-journal.cn
One promising approach is the use of C-H activation, which involves the direct functionalization of a carbon-hydrogen bond. youtube.comrsc.org This strategy avoids the need for pre-functionalized starting materials, leading to more atom-economical and sustainable synthetic routes. youtube.com Recent advances have shown that C-H amination can be used to synthesize diarylamines with high efficiency and selectivity. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another green alternative for amine synthesis. researchgate.netontosight.aifrontiersin.orgyork.ac.uk Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. york.ac.uk The discovery and engineering of new amine dehydrogenases and transaminases could provide sustainable pathways for the production of diarylamines and their derivatives. frontiersin.orgnih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, also presents significant advantages for the synthesis of diarylamines. cordenpharma.comnih.govyoutube.com This technology allows for better control over reaction parameters, improved safety, and easier scalability. cordenpharma.com
| Synthetic Strategy | Advantages | Key Research Focus |
| C-H Activation | Atom economy, reduced waste | Development of more efficient and selective catalysts |
| Biocatalysis | Mild reaction conditions, high selectivity | Discovery and engineering of novel enzymes |
| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reaction conditions and reactor design |
Exploration of Novel Chemical Reactivity
While the core reactivity of diarylamines is well-established, there is still room for the discovery of new and unexpected chemical transformations. The unique steric and electronic environment of this compound could lead to novel reactivity patterns.
Post-functionalization of the diarylamine core is a key area for future exploration. This involves selectively modifying the synthesized diarylamine to introduce new functional groups. This approach allows for the late-stage diversification of diarylamine structures, providing access to a wide range of new materials with tailored properties.
The use of diarylamines as photoredox catalysts is another exciting and rapidly developing field. In this process, the diarylamine absorbs light and then participates in an electron-transfer process to catalyze a chemical reaction. The redox properties of this compound make it a potential candidate for use in a variety of photoredox-catalyzed transformations.
Furthermore, the exploration of reactions that involve the activation of the C-H bonds of the methyl groups on the phenyl rings could open up new avenues for the functionalization of this molecule. This could lead to the synthesis of novel diarylamine-based ligands for catalysis or new building blocks for the construction of complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
